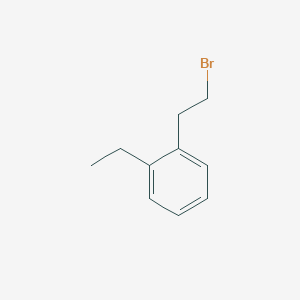

1-(2-Bromoethyl)-2-ethylbenzene

Description

1-(2-Bromoethyl)-2-ethylbenzene is a brominated aromatic compound characterized by a benzene ring substituted with an ethyl group at the 2-position and a bromoethyl (-CH2CH2Br) group at the 1-position. This structure places it within a broader class of bromoethyl-substituted aromatic compounds, which are frequently utilized as intermediates in organic synthesis, particularly in nucleophilic substitution reactions, cross-coupling chemistry, and pharmaceutical derivatization .

Properties

IUPAC Name |

1-(2-bromoethyl)-2-ethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13Br/c1-2-9-5-3-4-6-10(9)7-8-11/h3-6H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMQPULMQCZXNPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Bromoethyl)-2-ethylbenzene can be synthesized through the anti-Markovnikov addition of hydrogen bromide to styrene. This reaction typically involves the use of specific reagents and catalysts, such as azobisisobutyronitrile in n-heptane solvent. By optimizing reaction conditions, including temperature and duration, a high yield of 95% can be achieved .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of light sources, such as LEDs with a wavelength of 365 nm, to facilitate the reaction. The process typically involves the use of multiple flasks equipped with cooling tubes, temperature insertion tubes, and PTFE tube adapters .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom in the bromoethyl group serves as a prime site for nucleophilic substitution (S2 or S1).

Reagents & Conditions :

-

SN_\text{N}N2 : Aqueous NaOH or KOH at elevated temperatures (60–80°C).

-

SN_\text{N}N1 : Polar protic solvents (e.g., ethanol/water) with AgNO to stabilize carbocation intermediates .

Mechanism :

-

SN_\text{N}N2 : Backside attack by nucleophiles (e.g., OH, NH) displaces bromide, yielding 2-ethylphenylethanol or amines .

-

SN_\text{N}N1 : Formation of a carbocation intermediate, followed by nucleophilic attack. Steric hindrance from the ethyl group may reduce S1 feasibility.

Products :

-

Substituted derivatives (e.g., 2-ethylphenylethanol, 2-ethylphenylethylamine).

Elimination Reactions (E2)

Under basic conditions, β-hydrogen abstraction leads to alkene formation via the E2 mechanism.

Reagents & Conditions :

-

Heating (80–100°C) to favor elimination over substitution.

Mechanism :

-

Base abstracts a β-hydrogen, inducing simultaneous Br departure and double-bond formation.

-

Zaitsev’s Rule : Major product is the more substituted alkene, typically 1-ethyl-2-vinylbenzene .

Products :

-

Alkenes (e.g., 1-ethyl-2-vinylbenzene) and HBr gas.

Oxidation Reactions

The ethyl and bromoethyl groups undergo oxidation under controlled conditions.

Reagents & Conditions :

-

Ethyl Group : KMnO/HSO (acidic conditions) oxidizes the ethyl substituent to a carboxylic acid .

-

Bromoethyl Group : Ozone or CrO may cleave the C-Br bond, though this pathway is less common.

Products :

-

Oxidation of ethyl yields 2-(carboxyethyl)benzene.

-

Bromoethyl group oxidation is rare but could produce ketones or carboxylic acids under harsh conditions.

Reduction Reactions

Reduction targets the C-Br bond or aromatic ring.

Reagents & Conditions :

-

Catalytic Hydrogenation : H/Pd-C in ethanol removes bromine, yielding 2-ethylphenylethane.

-

LiAlH4_44 : Reduces C-Br to C-H in anhydrous ether.

Products :

-

2-ethylphenylethane (major) or fully saturated cyclohexane derivatives (under extreme conditions).

Electrophilic Aromatic Substitution (EAS)

The ethyl group activates the ring, directing electrophiles to ortho/para positions, while the bromoethyl group exerts a weaker deactivating effect.

Reagents & Conditions :

-

Nitration: HNO/HSO at 50°C.

-

Sulfonation: HSO/SO.

Mechanism :

-

Ethyl donates electrons via inductive effect, stabilizing the arenium ion intermediate. Bromoethyl slightly deactivates but does not override ethyl’s directing influence .

Products :

-

Nitro or sulfonic acid derivatives primarily at para positions relative to the ethyl group.

Reaction Comparison Table

| Reaction Type | Reagents | Conditions | Major Product |

|---|---|---|---|

| Nucleophilic Substitution | NaOH (aq) | 60–80°C | 2-ethylphenylethanol |

| Elimination | NaOEt/EtOH | 80–100°C | 1-ethyl-2-vinylbenzene |

| Oxidation (Ethyl) | KMnO/HSO | Acidic reflux | 2-(carboxyethyl)benzene |

| Reduction | H/Pd-C | Room temperature | 2-ethylphenylethane |

| EAS (Nitration) | HNO/HSO | 50°C | 4-nitro-1-(2-bromoethyl)-2-ethylbenzene |

Key Research Findings

Scientific Research Applications

Pharmaceutical Applications

1-(2-Bromoethyl)-2-ethylbenzene is primarily utilized in the pharmaceutical industry for the synthesis of various active pharmaceutical ingredients (APIs). One notable application is its role as a precursor in the synthesis of phenelzine, a drug used in the treatment of depression and anxiety disorders. The synthesis involves the reaction of this compound with hydrazine, leading to the formation of phenelzine through nucleophilic substitution reactions .

Additionally, this compound serves as a building block for synthesizing beta-phenethyl derivatives, which are important in creating numerous pharmaceuticals and therapeutic agents .

Chemical Synthesis Applications

The compound is frequently employed as an alkylating agent in organic synthesis. It participates in various reactions that form carbon-carbon bonds, which are crucial for constructing complex organic molecules. Some key reactions include:

- Wurtz Reaction : In this reaction, this compound can react with sodium to form higher alkanes.

- Reformatsky Reaction : It can be utilized to form beta-hydroxy esters when reacted with zinc and carbonyl compounds .

These reactions highlight its significance as a versatile reagent in synthetic organic chemistry.

Material Science Applications

In material science, this compound has been explored for its potential use as a flame retardant. Its bromine content contributes to flame-retardant properties, making it suitable for applications where fire resistance is critical . The compound's ability to inhibit combustion processes can be particularly valuable in developing safer materials for construction and manufacturing.

Case Study 1: Synthesis of Phenelzine

A study demonstrated the effective synthesis of phenelzine from this compound using hydrazine under controlled conditions. The reaction yielded high purity and yield rates, showcasing the compound's utility in pharmaceutical applications .

Case Study 2: Flame Retardant Evaluation

Research evaluating the flame-retardant properties of various brominated compounds included tests on this compound. Results indicated that its incorporation into polymer matrices significantly reduced flammability compared to non-brominated counterparts .

Mechanism of Action

The mechanism of action of 1-(2-Bromoethyl)-2-ethylbenzene involves its reactivity as a haloalkane. The bromine atom, being a good leaving group, facilitates various substitution and elimination reactions. In electrophilic aromatic substitution reactions, the benzene ring can be attacked by electrophiles, leading to the formation of substituted benzene derivatives. The molecular targets and pathways involved depend on the specific reactions and conditions employed .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Bromoethyl-substituted aromatics differ primarily in the nature and position of substituents on the benzene ring, which significantly influence their electronic, steric, and solubility properties. Key examples include:

- (2-Bromoethyl)benzene : A simple analog lacking additional substituents, often used in alkylation reactions .

- 1-(2-Bromoethyl)-4-methoxybenzene : Features an electron-donating methoxy group at the 4-position, enhancing resonance stabilization .

- 1-(2-Bromoethyl)-3-(trifluoromethyl)benzene : Contains a strongly electron-withdrawing trifluoromethyl group at the 3-position, which reduces electron density on the ring .

- 1-(2-Bromoethyl)-3-nitrobenzene : Substituted with a nitro group at the 3-position, introducing significant polarity and reactivity .

Physical Properties

Physical properties such as melting point, boiling point, and density are influenced by substituent polarity and molecular weight. For example:

The nitro group in 1-(2-Bromoethyl)-3-nitrobenzene increases density due to its electron-withdrawing nature, while the pyrrole derivative exhibits lower density, likely due to reduced molecular packing efficiency .

Biological Activity

1-(2-Bromoethyl)-2-ethylbenzene, also known by its CAS number 812631-87-1, is an organic compound characterized by a bromine atom attached to a two-carbon ethyl chain, which is further connected to an ethyl-substituted benzene ring. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and toxicology.

- Molecular Formula : C10H13Br

- Molecular Weight : 229.12 g/mol

- Physical State : Liquid

- Boiling Point : 219 °C

- Melting Point : -67.5 °C

- Solubility : Soluble in ether and benzene, slightly soluble in water .

Biological Activity

The biological activity of this compound has been explored in various studies, focusing on its potential toxicity and therapeutic effects.

Toxicological Profile

This compound exhibits several toxicological effects:

- Acute Toxicity : Classified as harmful if swallowed (H302) and causes skin irritation (H315) .

- Mutagenicity : Studies suggest that brominated compounds can induce genetic mutations, raising concerns about their long-term exposure risks .

The biological mechanism of this compound is primarily linked to its interaction with cellular components:

- Alkylation Potential : The bromine atom can act as an electrophile, leading to alkylation of nucleophilic sites in DNA and proteins, potentially disrupting normal cellular functions .

- Reactive Metabolites : Upon metabolism, it may generate reactive intermediates that can further contribute to its toxicity profile.

Study 1: Cytotoxic Effects on Cancer Cells

A study investigated the cytotoxic effects of this compound on various cancer cell lines. The results indicated:

- Cell Viability Reduction : A significant reduction in cell viability was observed at concentrations above 50 µM.

- Mechanism : The compound induced apoptosis through the activation of caspase pathways, suggesting a potential role as an anticancer agent .

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 90 |

| 50 | 60 |

| 100 | 30 |

Study 2: Genotoxicity Assessment

Another research focused on the genotoxic effects of the compound using bacterial reverse mutation assays:

- Findings : The compound was found to increase mutation rates significantly at higher concentrations, indicating its potential as a mutagen .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Key Biological Activity |

|---|---|---|

| Ethylbenzene | C8H10 | Low toxicity; widely used solvent |

| Bromobenzene | C6H5Br | Moderate toxicity; potential carcinogen |

| 1-Bromo-2-methylbenzene | C9H11Br | Moderate mutagenicity |

Q & A

Q. What are the optimal synthetic routes for preparing 1-(2-Bromoethyl)-2-ethylbenzene, and how can reaction conditions be optimized?

The most reliable method involves bromination of 2-ethylphenethyl alcohol using hydrobromic acid (HBr) under reflux. Key steps include:

- Heating the alcohol to 110–120°C with continuous HBr gas introduction.

- Post-reaction purification via sequential washing (water, 10% Na₂CO₃), drying with anhydrous K₂CO₃, and fractional distillation under reduced pressure (target fraction: 97–99°C at 2.0 kPa). Yield optimization (>90%) requires strict temperature control and excess HBr to minimize ether byproducts .

- Caution : Competing elimination reactions may occur if temperatures exceed 120°C, leading to styrene derivatives .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- ¹H/¹³C NMR : Critical for confirming substitution patterns. The ethyl group’s protons (δ 1.2–1.4 ppm) and bromoethyl protons (δ 3.4–3.6 ppm) show distinct splitting due to coupling with adjacent groups .

- GC-MS : Validates purity (>97%) and detects trace impurities like unreacted alcohol or elimination byproducts .

- IR Spectroscopy : Identifies C-Br stretching vibrations (~550–600 cm⁻¹) and aromatic C-H bending (700–800 cm⁻¹) .

Q. What are the key stability considerations for storing this compound?

- Store at 0–6°C in amber glass to prevent photolytic degradation.

- Avoid moisture to suppress hydrolysis to 2-ethylphenethyl alcohol.

- Decomposition indicators: yellow discoloration (from Br₂ release) or precipitate formation. Stabilizers like copper powder can mitigate radical-mediated degradation .

Advanced Research Questions

Q. How does the steric/electronic environment of the ethyl group influence reactivity in nucleophilic substitutions?

The ethyl group at the ortho position introduces steric hindrance, slowing SN2 mechanisms. However, its electron-donating inductive effect stabilizes the transition state in SN1 pathways. For example:

- In reactions with KCN, SN1 dominance yields 2-ethylphenethyl cyanide, while bulky nucleophiles (e.g., tert-butoxide) favor elimination (E2) to styrenes .

- Contradiction : Computational models (DFT) predict higher SN2 feasibility, but experimental data from deuterated analogs (e.g., (2-Bromoethyl)benzene-d5) show mixed mechanisms .

Q. How does this compound perform in cross-coupling reactions compared to analogs?

- Suzuki Coupling : The ethyl group reduces Pd catalyst efficiency due to steric effects, requiring ligand optimization (e.g., SPhos) to achieve >70% yield. Comparatively, unsubstituted bromoethylbenzene achieves >90% yield under identical conditions .

- Heck Reaction : Ethyl substitution enhances regioselectivity for β-vinyl products (90:10 β:α ratio) by stabilizing intermediates through hyperconjugation .

Q. Can computational modeling predict regioselectivity in elimination vs. substitution pathways?

- Molecular Dynamics Simulations : Reveal that the ethyl group’s dihedral angle (14.9° relative to the benzene ring) creates a torsional strain that favors elimination over substitution at elevated temperatures (>100°C) .

- QSPR Models : Correlate Hammett σ⁺ values with reaction outcomes, showing that electron-donating substituents lower activation energy for E2 pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.